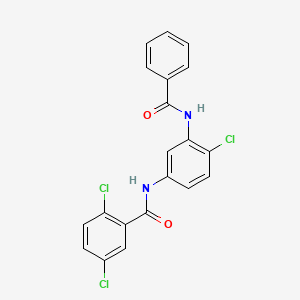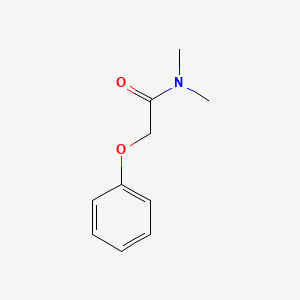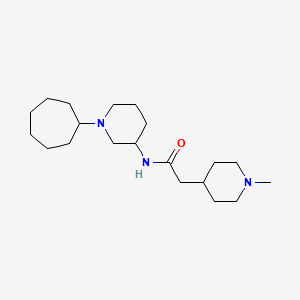![molecular formula C12H13Br2N3O2S B6052333 1-[5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YL]-2-(2,4-DIBROMOPHENOXY)-1-ETHANONE](/img/structure/B6052333.png)
1-[5-AMINO-2,2-DIMETHYL-1,3,4-THIADIAZOL-3(2H)-YL]-2-(2,4-DIBROMOPHENOXY)-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl]-2-(2,4-dibromophenoxy)-1-ethanone is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl]-2-(2,4-dibromophenoxy)-1-ethanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to form the thiadiazole ring.
Introduction of the Amino Group: The amino group is introduced by reacting the thiadiazole derivative with an appropriate amine under acidic conditions.
Attachment of the Ethanone Moiety: The ethanone moiety is attached through a nucleophilic substitution reaction involving the thiadiazole derivative and an appropriate alkyl halide.
Bromination: The final step involves the bromination of the phenoxy group using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl]-2-(2,4-dibromophenoxy)-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The bromine atoms in the phenoxy group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols, alkoxides; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
1-[5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl]-2-(2,4-dibromophenoxy)-1-ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Thiadiazole derivatives are known for their biological activities, and this compound is no exception.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[5-amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl]-2-(2,4-dibromophenoxy)-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.
Pathways Involved: The compound can interfere with metabolic pathways, leading to the disruption of cellular functions. This is particularly relevant in its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Phenoxy Derivatives: Compounds with phenoxy groups but different attached functional groups.
Brominated Compounds: Compounds with bromine atoms but different core structures.
Uniqueness
1-[5-Amino-2,2-dimethyl-1,3,4-thiadiazol-3(2H)-yl]-2-(2,4-dibromophenoxy)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of a thiadiazole ring and a dibromophenoxy group makes it particularly versatile in various applications.
Propriétés
IUPAC Name |
1-(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)-2-(2,4-dibromophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2N3O2S/c1-12(2)17(16-11(15)20-12)10(18)6-19-9-4-3-7(13)5-8(9)14/h3-5H,6H2,1-2H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFZZGVLNLTPMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(N=C(S1)N)C(=O)COC2=C(C=C(C=C2)Br)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine](/img/structure/B6052261.png)
![N-(1-cyclopropylethyl)-2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]acetamide](/img/structure/B6052267.png)

![2-ethoxy-4-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-iodophenol](/img/structure/B6052280.png)
![2-[4-(1-benzothien-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6052288.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-chromanecarboxamide](/img/structure/B6052306.png)
![3-[1-(3-Fluoro-4-methoxybenzoyl)piperidin-3-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B6052309.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6052316.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,6-dichlorophenyl)glycinamide](/img/structure/B6052318.png)

![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6052335.png)
![N-(2-ethoxyethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6052340.png)
![1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride](/img/structure/B6052341.png)
